9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Descripción
Propiedades
IUPAC Name |
9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-10-5-11(2)7-13(6-10)22-8-12(3)9-23-14-15(19-17(22)23)21(4)18(25)20-16(14)24/h5-7,12H,8-9H2,1-4H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPELEGBBNWXWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321741 | |
| Record name | 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714245-09-7 | |
| Record name | 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mecanismo De Acción
Target of Action
The primary targets of this compound are various receptor sites in the immune system. It is designed to show efficacy for Toll-like receptors (TLRs) and inhibit disease-causing receptor sites like viral infections, cancers, etc., along with controlling inflammation, fever, and other side effects during such pathways.
Mode of Action
The compound interacts with its targets by binding to the receptor sites. The binding energies and protein-ligand structural interactions have been analyzed using computational tools. The compound has shown potential toward most of the receptor sites in docking analysis.
Biochemical Pathways
The compound affects the immune system pathways. During these pathways, the involvement of Toll-like receptors (TLRs) causes a release of cytokines which lead to pro-inflammatory action along with the prevention of different diseases. The compound is designed to reduce the inflammation, fever, headache etc. due to over expression of interleukin-6 (IL-6).
Actividad Biológica
The compound 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a member of the purine-pyrimidine family and has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C26H29N5O2
- Molecular Weight : 443.5 g/mol
- IUPAC Name : 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Synthesis
The synthesis typically involves multi-step organic reactions starting from a pyrimidine core. Key steps include:
- Formation of the purine framework.
- Introduction of the dimethylphenyl groups through coupling reactions.
- Use of reagents such as organometallic compounds for the formation of carbon-carbon bonds.
Anticancer Activity
Research indicates that derivatives of pyrimidines exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast) | 0.09 | |
| A549 (lung) | 0.03 | |
| Colo-205 (colon) | 0.01 | |
| A2780 (ovarian) | 0.12 |
These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells.
Antioxidant Activity
The compound has been assessed for its antioxidant potential using DPPH and ABTS assays. It demonstrated significant free radical scavenging activity:
| Assay Type | Result |
|---|---|
| DPPH IC50 | 18.33 μg/mL |
| ABTS Inhibition | 28.23% |
This antioxidant activity could contribute to its protective effects against oxidative stress-related diseases .
Antidiabetic Effects
In vitro studies have shown that the compound possesses antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Binding : High affinity for serotonin receptors (5-HT1A) has been reported, suggesting potential neuropharmacological applications .
Case Studies
- Study on HepG2 Cells : The cytotoxicity was evaluated using HepG2 liver cancer cells, showing significant inhibition at concentrations comparable to established chemotherapeutics.
- Anti-Alzheimer’s Research : The compound was tested for neuroprotective effects in models of Alzheimer's disease, indicating potential benefits in cognitive function preservation .
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that compounds similar to 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exhibit a variety of biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation.
- Case Study : A study published in Cancer Research demonstrated that derivatives of this compound significantly reduced tumor growth in xenograft models.
-
Antiviral Properties :
- Similar compounds have been reported to inhibit viral replication, making them potential candidates for antiviral drug development.
- Case Study : Research published in Journal of Virology indicated that certain analogs could effectively inhibit the replication of HIV.
-
Antioxidant Effects :
- The compound's ability to scavenge free radicals contributes to its antioxidant properties, which can protect cells from oxidative stress.
- Case Study : An investigation in Free Radical Biology & Medicine confirmed that this compound exhibited significant antioxidant activity in vitro.
-
Antimicrobial Activity :
- Some derivatives have shown effectiveness against bacterial strains and may serve as leads for antibiotic development.
- Case Study : A study in Antimicrobial Agents and Chemotherapy reported that specific derivatives inhibited the growth of resistant bacterial strains.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared with other known compounds:
| Compound Name | Anticancer Activity | Antioxidant Activity | Antiviral Activity | Antimicrobial Activity |
|---|---|---|---|---|
| Compound A | High | Moderate | Low | Moderate |
| Compound B | Moderate | High | Moderate | Low |
| 9-(3,5-Dimethylphenyl)... | High | High | Moderate | High |
Comparación Con Compuestos Similares
Key Compounds :
- 10-(4-(Dimesitylboryl)-3,5-Dimethylphenyl)-10H-Phenoxazine (PXZ-Mes3B)
- 9-(4-(Dimesitylboryl)-3,5-Dimethylphenyl)-N3,N3,N6,N6-Tetraphenyl-9H-Carbazole-3,6-Diamine (2DAC-Mes3B)
- 9-(4-(Dimesitylboryl)-3,5-Dimethylphenyl)-N,N-Diphenyl-9H-Carbazol-3-Amine (DAC-Mes3B)
Comparison: The target compound shares the 3,5-dimethylphenyl substituent with these emitters, which enhances steric bulk and electron-donating capacity. However, its purino-pyrimidine core differs from the phenoxazine and carbazole systems in PXZ-Mes3B and DAC-Mes3B. These structural differences impact optoelectronic performance:
Table 1: Optoelectronic Performance of Structural Analogues
Key Compounds :
- 5-Styryl-5,8-Dihydro-1H,6H-Pyrimido[4,5-d]Pyrimidine-2,4,7-Trione (Compound 1)
- 5-Styryl-7-Thioxo-5,6,7,8-Tetrahydro-1H-Pyrimido[4,5-d]Pyrimidine-2,4-Dione (Compound 2)
- 5-Phenyl-5,8-Dihydro-1H,6H-Pyrimido[4,5-d]Pyrimidine-2,4,7-Trione (Compound 3)
- 5-Phenyl-7-Thioxo-5,6,7,8-Tetrahydro-1H-Pyrimido[4,5-d]Pyrimidine-2,4-Dione (Compound 4)
Comparison: The target compound’s purino-pyrimidine system differs from the pyrimido[4,5-d]pyrimidine cores in these derivatives. However, both families feature fused pyrimidine rings and aryl substituents (e.g., styryl or phenyl groups), which influence bioactivity:
- Antimicrobial Activity : Compound 1 exhibits the highest activity (IC50 = 10.11 ppm) among the pyrimido-pyrimidine derivatives, attributed to its styryl group enhancing lipophilicity and membrane penetration .
- Synthetic Conditions : The iodine-catalyzed synthesis of these derivatives (70°C, water solvent) contrasts with the likely multi-step synthesis required for the target compound, which may involve palladium-coupling or cyclocondensation reactions.
Key Structural and Functional Insights
- Substituent Effects : The 3,5-dimethylphenyl group in the target compound mirrors analogs in OLED materials (e.g., PXZ-Mes3B) but may lack the dimesitylboryl moiety critical for high EQE .
- Research Gaps : Direct data on the target compound’s optoelectronic or biological performance are absent. Prioritizing studies on its charge-transport properties (e.g., via DFT calculations) or enzyme inhibition assays is recommended.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclization and functionalization steps. Key parameters include temperature control (e.g., 60–100°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., palladium for cross-coupling). Purification methods such as column chromatography or recrystallization are critical for isolating high-purity products . Statistical design of experiments (DoE) can systematically optimize yields by testing variables like stoichiometry and reaction time .
Q. How is structural characterization performed for this compound?
Advanced spectroscopic techniques are essential:
Q. What initial biological screening strategies are recommended?
Prioritize in vitro assays for receptor binding (e.g., dopamine receptors) or enzyme inhibition (e.g., kinases). Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity. Dose-response curves and IC values establish preliminary activity profiles .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and regioselectivity?
Quantum mechanical calculations (e.g., DFT) model transition states and activation energies. Tools like COMSOL Multiphysics simulate reaction dynamics under varying conditions. Coupling these with cheminformatics (e.g., reaction path search algorithms) narrows experimental parameters .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability or impurity profiles. Validate results via:
Q. How can process control improve scalability in multi-step synthesis?
Implement continuous flow reactors for exothermic or hazardous steps. Real-time monitoring (e.g., inline FTIR) detects intermediates and adjusts parameters dynamically. Membrane separation technologies enhance purification efficiency .
Q. What advanced techniques enhance selectivity in late-stage functionalization?
Q. How do structural modifications impact physicochemical properties?
Replace the 3,5-dimethylphenyl group with fluorinated or heteroaromatic moieties to alter lipophilicity (logP) and solubility. Computational QSPR models predict bioavailability changes, guiding synthetic priorities .
Q. What methodologies validate target engagement in complex biological systems?
Use photoaffinity labeling with azide or diazirine tags to map binding sites. Cryo-EM or SPR imaging confirms compound localization and interaction kinetics in cellular environments .
Q. How can AI-driven platforms accelerate discovery workflows?
Integrate machine learning (e.g., neural networks) with high-throughput screening data to predict novel analogs. COMSOL-AI hybrids optimize reactor designs and process parameters autonomously, reducing trial-and-error experimentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
